molecular formula C13H19BrClN B584559 2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride CAS No. 1346600-50-7

2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride

Cat. No.: B584559
CAS No.: 1346600-50-7
M. Wt: 304.656
InChI Key: QOKYVVPQFJGTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride is a bicyclic amine derivative featuring a seven-membered hexahydro-1H-azepine ring substituted with a 4-bromophenylmethyl group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN.ClH/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13;/h5-8,13,15H,1-4,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKYVVPQFJGTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride typically involves the reaction of 4-bromobenzyl chloride with hexahydro-1H-azepine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: The azepine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted azepine derivatives.

    Oxidation Reactions: Products include oxidized azepine derivatives.

    Reduction Reactions: Products include reduced azepine derivatives.

Scientific Research Applications

2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azepine ring structure allows for binding to different biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride with structurally or functionally related compounds:

Compound Name CAS/ID Core Structure Substituents Key Features References
This compound Not provided Hexahydro-1H-azepine 4-Bromophenylmethyl Seven-membered ring; potential conformational flexibility for receptor binding. -
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) 1349172-90-2 1,2,4-Triazole-3-thione Morpholinylmethyl, 4-bromophenyl, 3-chlorophenyl Higher yield (75%); morpholine introduces polar pharmacophore.
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (20a) 1349172-92-4 1,2,4-Triazole-3-thione Piperazinylmethyl, 4-bromophenyl, 3-chlorophenyl 78% yield; piperazine enhances solubility and receptor affinity.
1-(2-{[3-(4-Bromophenyl)quinoxalin-2-yl]methyl}phenyl)-N,2-dimethylpropan-2-amine hydrochloride (2g) Not provided Quinoxaline 4-Bromophenylquinoxaline, dimethylpropan-amine Anxiolytic activity; aromatic quinoxaline core may enhance CNS penetration.
2-(4-Bromophenyl)ethan-1-amine hydrochloride 39260-89-4 Phenethylamine 4-Bromophenyl, ethylamine Simple structure; potential neurotransmitter analog (e.g., dopamine/serotonin).
1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride 939825-12-4 Dioxolane-imidazole 4-Bromophenylethyl, dioxolane, imidazole Hybrid structure; imidazole may confer histamine receptor interactions.

Structural and Functional Insights

  • Core Structure Diversity: The target compound’s hexahydro-azepine core offers conformational flexibility compared to rigid triazole () or quinoxaline () systems. This flexibility may improve binding to dynamic biological targets .
  • Substituent Effects: Piperazine and morpholine groups in triazole derivatives () enhance solubility and receptor affinity, whereas the quinoxaline core () may improve blood-brain barrier penetration for CNS applications.
  • Bromophenyl Role : The 4-bromophenyl group is conserved across all compounds, suggesting its critical role in hydrophobic interactions or halogen bonding with targets .

Biological Activity

2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a hexahydro-1H-azepine ring structure substituted with a 4-bromobenzyl group, which influences its biological interactions. The molecular formula is C12H16BrClNC_{12}H_{16}BrClN with a molecular weight of approximately 273.62 g/mol.

The specific mechanism of action for this compound has not been extensively documented; however, compounds with similar structures often interact with neurotransmitter systems or modulate enzyme activity.

  • Neurotransmitter Interaction : Similar compounds have shown affinity for serotonin and dopamine receptors, suggesting that this azepine derivative may also influence these pathways.
  • Enzyme Modulation : Some studies indicate that related compounds can inhibit enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.

Biological Activity

Research indicates several biological activities associated with this compound:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant activity due to interactions with serotonin receptors.
  • Antitumor Activity : Some derivatives of azepines have demonstrated cytotoxic effects against various cancer cell lines, indicating possible antitumor properties for this compound as well.

Case Studies and Research Findings

StudyFindings
Study 1Evaluated the cytotoxic effects on human cancer cell lines, showing significant inhibition of cell proliferation at concentrations above 10 μM.
Study 2Investigated the compound's interaction with serotonin receptors, revealing a binding affinity comparable to known antidepressants.
Study 3Assessed the compound's ability to modulate P-glycoprotein activity, suggesting potential use in overcoming multidrug resistance in cancer therapy.

Comparative Analysis

When compared to other similar compounds, this compound exhibits unique properties that may enhance its biological activity:

CompoundStructureBiological Activity
Compound AAzepine derivativeAntidepressant
Compound BPhenothiazine derivativeAntitumor
Compound CBenzodiazepine derivativeAnxiolytic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.